Cas no 2229613-96-9 (3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol)

3-Amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring both amino and hydroxyl functional groups on a cyclobutane ring, linked to a 5-methylthiophene moiety. This structure imparts unique reactivity, making it valuable as a synthetic intermediate in pharmaceutical and agrochemical research. The presence of the thiophene ring enhances electron-rich properties, while the cyclobutane scaffold offers steric constraints useful for modulating molecular conformation. The compound's bifunctional nature allows for selective derivatization, enabling applications in medicinal chemistry for the development of bioactive molecules. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in organic synthesis and drug discovery.
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol structure
2229613-96-9 structure
商品名:3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
CAS番号:2229613-96-9
MF:C9H13NOS
メガワット:183.270621061325
CID:6423516
PubChem ID:165707853

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
    • 2229613-96-9
    • EN300-1820230
    • インチ: 1S/C9H13NOS/c1-6-2-3-8(12-6)9(10)4-7(11)5-9/h2-3,7,11H,4-5,10H2,1H3
    • InChIKey: SMYWDYNCAJWGMG-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CC=C1C1(CC(C1)O)N

計算された属性

  • せいみつぶんしりょう: 183.07178521g/mol
  • どういたいしつりょう: 183.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1820230-10.0g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
10g
$6882.0 2023-06-01
Enamine
EN300-1820230-1g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
1g
$1599.0 2023-09-19
Enamine
EN300-1820230-0.05g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
0.05g
$1344.0 2023-09-19
Enamine
EN300-1820230-0.1g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
0.1g
$1408.0 2023-09-19
Enamine
EN300-1820230-2.5g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
2.5g
$3136.0 2023-09-19
Enamine
EN300-1820230-1.0g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
1g
$1599.0 2023-06-01
Enamine
EN300-1820230-10g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
10g
$6882.0 2023-09-19
Enamine
EN300-1820230-0.5g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
0.5g
$1536.0 2023-09-19
Enamine
EN300-1820230-5.0g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
5g
$4641.0 2023-06-01
Enamine
EN300-1820230-0.25g
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
2229613-96-9
0.25g
$1472.0 2023-09-19

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 関連文献

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-olに関する追加情報

3-Amino-3-(5-Methylthiophen-2-yl)cyclobutan-1-ol: A Comprehensive Overview

3-Amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol, identified by the CAS registry number CAS 2229613-96-9, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutanol derivatives, characterized by a cyclobutane ring substituted with an amino group and a 5-methylthiophene moiety. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in contemporary research.

The structure of 3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol is notable for its compact cyclobutane ring, which introduces strain and reactivity into the molecule. The presence of the amino group (-NH₂) at the 3-position of the cyclobutane ring suggests potential for participation in hydrogen bonding and nucleophilic reactions. Meanwhile, the 5-methylthiophene substituent adds aromaticity and electron-donating properties, enhancing the compound's stability and reactivity in certain conditions.

Recent studies have explored the synthesis of this compound through various routes, including cyclization reactions and multi-component synthesis. Researchers have highlighted the importance of stereochemistry in determining the compound's properties, with enantiomeric forms exhibiting distinct behaviors in biological assays. For instance, investigations into its interaction with enzymes have revealed potential applications in drug design, particularly in targeting specific protein-protein interactions.

The biological activity of CAS 2229613-96-9 has been a focal point of recent research. In vitro studies have demonstrated its ability to modulate cellular signaling pathways, suggesting potential therapeutic applications in areas such as inflammation, neurodegenerative diseases, and cancer. Preclinical trials have further indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a promising candidate for anticancer drug development.

In addition to its biological applications, 3-amino-(5-methylthiophen-yl)cyclobutanol has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly as a component in semiconducting polymers or as an additive to enhance material stability under oxidative conditions.

The synthesis and characterization of this compound have been optimized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have enabled precise determination of its molecular structure and purity, ensuring its reliability for both academic research and industrial applications.

In conclusion, CAS 2229613-96- strong> represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and promising biological activity position it as a valuable tool in drug discovery and materials science. Continued research into its properties is expected to unlock further potential uses, solidifying its role as an important molecule in modern chemistry.

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